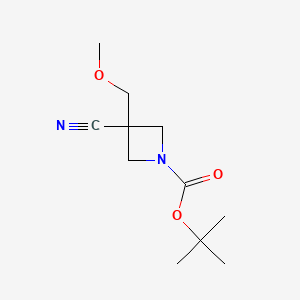![molecular formula C8H17NO2S B13506221 tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate CAS No. 1286768-71-5](/img/structure/B13506221.png)
tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Trifluoroacetic acid or other strong acids are commonly employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding amine.
Substitution: Various substituted carbamates or amines.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis, where selective protection and deprotection of amino groups are crucial.
Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of their structure and function. It can also be used in the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its ability to protect amine groups during synthesis makes it a valuable tool in medicinal chemistry.
Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its stability and ease of removal make it an ideal protecting group in large-scale synthesis.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage with the amine group. This protects the amine from unwanted reactions during synthesis. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.
tert-Butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate: Similar but with a hydroxyl group instead of a sulfanyl group.
tert-Butyl N-[(2S)-1-aminopropan-2-yl]carbamate: Similar but with an amino group instead of a sulfanyl group.
Uniqueness: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate is unique due to the presence of the sulfanyl group, which can participate in additional chemical reactions such as oxidation to form sulfoxides or sulfones. This provides additional functionality and versatility in synthetic applications compared to other similar compounds.
Propriétés
Numéro CAS |
1286768-71-5 |
|---|---|
Formule moléculaire |
C8H17NO2S |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)/t6-/m0/s1 |
Clé InChI |
NCVLQTCIRKDURX-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](CS)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CS)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


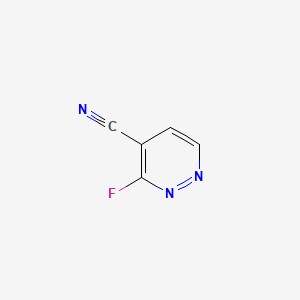
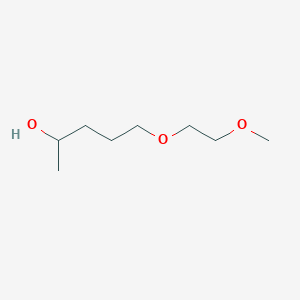

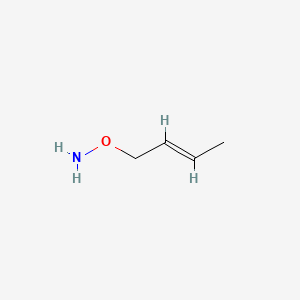
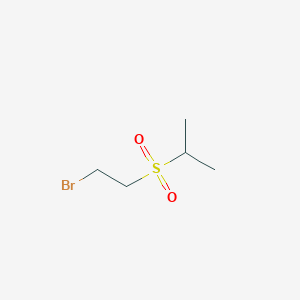
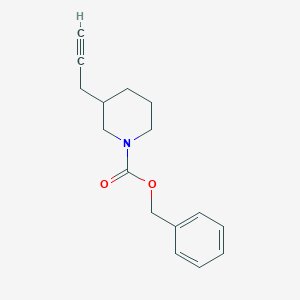
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
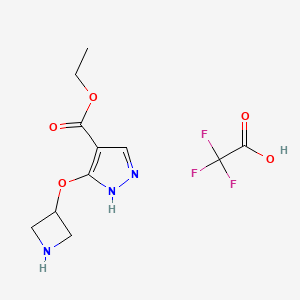
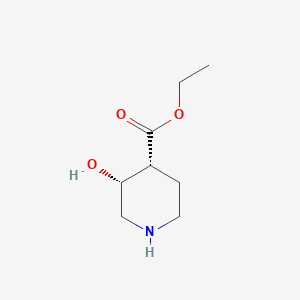

![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)


